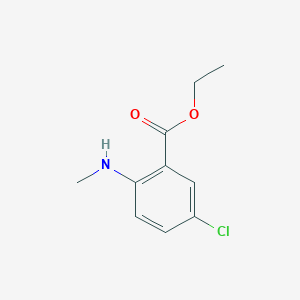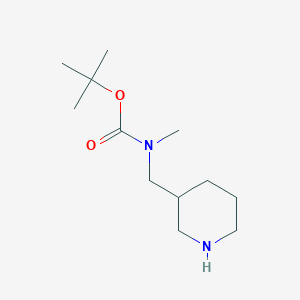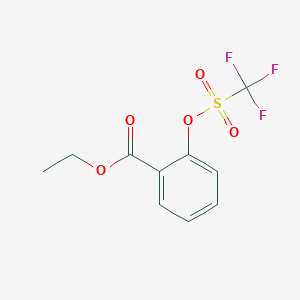
1-(2-Methylcuban-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylcuban-1-yl)ethanone, also known as MCE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MCE is a bicyclic ketone that contains a cubane ring system and a methyl group attached to the carbonyl group. The synthesis of MCE involves several steps, and it has been found to have various applications in scientific research.
作用機序
The mechanism of action of 1-(2-Methylcuban-1-yl)ethanone is not fully understood. However, it has been found to interact with various biological targets, such as enzymes and receptors. 1-(2-Methylcuban-1-yl)ethanone has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(2-Methylcuban-1-yl)ethanone has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
1-(2-Methylcuban-1-yl)ethanone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. 1-(2-Methylcuban-1-yl)ethanone has also been found to have antibacterial properties, as it has been shown to inhibit the growth of certain bacteria.
実験室実験の利点と制限
1-(2-Methylcuban-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. Additionally, 1-(2-Methylcuban-1-yl)ethanone has a unique structure that makes it a useful building block for the synthesis of other compounds. However, one limitation is that 1-(2-Methylcuban-1-yl)ethanone is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research involving 1-(2-Methylcuban-1-yl)ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-Methylcuban-1-yl)ethanone and its interaction with biological targets. Furthermore, 1-(2-Methylcuban-1-yl)ethanone could be used as a building block for the development of new materials and catalysts.
合成法
The synthesis of 1-(2-Methylcuban-1-yl)ethanone involves several steps, which include the preparation of the cubane ring system, followed by the attachment of the methyl group to the carbonyl group. The first step involves the preparation of the cubane ring system using the Diels-Alder reaction. The second step involves the addition of a methyl group to the carbonyl group using the Grignard reaction. The final step involves the purification of the product using column chromatography.
科学的研究の応用
1-(2-Methylcuban-1-yl)ethanone has been found to have various applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as cubane-based polymers. 1-(2-Methylcuban-1-yl)ethanone has also been used in the development of new drugs, such as anti-cancer agents and antibiotics. Additionally, 1-(2-Methylcuban-1-yl)ethanone has been used in the development of new materials, such as cubane-based catalysts.
特性
CAS番号 |
180067-47-4 |
|---|---|
製品名 |
1-(2-Methylcuban-1-yl)ethanone |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
1-(2-methylcuban-1-yl)ethanone |
InChI |
InChI=1S/C11H12O/c1-3(12)11-8-5-4-6(8)10(11,2)7(4)9(5)11/h4-9H,1-2H3 |
InChIキー |
SNODGDCEQSNWPX-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
正規SMILES |
CC(=O)C12C3C4C1C5C4C3C25C |
同義語 |
Ethanone, 1-(2-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

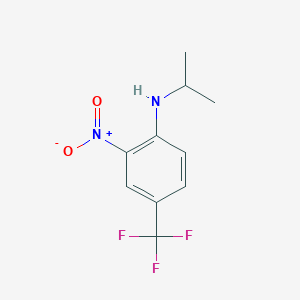

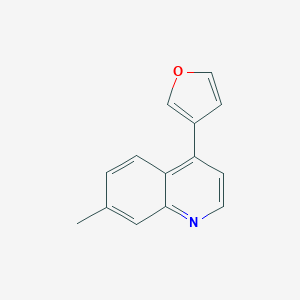

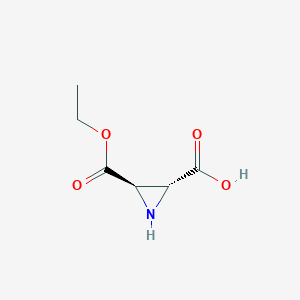
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
